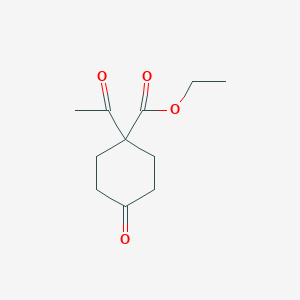

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-15-10(14)11(8(2)12)6-4-9(13)5-7-11/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUZTWMDYDHENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate" CAS number 72653-21-5

An In-Depth Technical Guide to Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate (CAS 72653-21-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

This compound, bearing the CAS number 72653-21-5, represents a fascinating yet sparsely documented chemical entity. This guide is crafted to provide a comprehensive technical overview for researchers and drug development professionals, acknowledging the current limitations in publicly available data. As a Senior Application Scientist, the approach herein is to synthesize foundational chemical principles with analogous reactivity to construct a robust working knowledge of this molecule. We will delve into its structural characteristics, propose a logical synthetic pathway based on established organic chemistry, and explore its potential applications, all while maintaining scientific rigor and transparency about the speculative nature of some sections due to the scarcity of direct literature.

Molecular Profile and Physicochemical Properties

This compound is a disubstituted cyclohexane derivative featuring three key functional groups: an ethyl ester, an acetyl group, and a ketone. This unique combination of functionalities imparts a specific set of chemical properties that make it an intriguing building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72653-21-5 | - |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

The structure of this molecule, with its quaternary carbon at the 1-position, suggests a degree of steric hindrance that can influence its reactivity. The presence of two carbonyl groups (the ketone and the acetyl group) and an ester creates multiple sites for nucleophilic attack and enolate formation, offering a rich landscape for chemical transformations.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

While a specific, documented synthesis for this compound is not readily found in the peer-reviewed literature, a plausible and efficient synthesis can be proposed via the acylation of a commercially available starting material: Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4).

The key transformation is the introduction of an acetyl group at the α-position to the ester. This can be achieved through the formation of an enolate followed by quenching with an acetylating agent.

Caption: Proposed synthetic scheme for this compound.

In-Depth Causality of Experimental Choices

The selection of reagents and conditions for this proposed synthesis is critical for achieving a high yield and purity of the desired product.

-

Choice of Base: The proton α to the ester is significantly less acidic than the protons α to the ketone. To selectively deprotonate at the desired position, a strong, non-nucleophilic base is paramount.

-

Lithium diisopropylamide (LDA): This is an excellent candidate due to its strong basicity and bulky nature, which minimizes nucleophilic attack at the ester carbonyl. It is typically used at low temperatures (e.g., -78 °C) to ensure kinetic control of the deprotonation.

-

Sodium hydride (NaH): Another suitable strong base that is often used for enolate formation. It is a non-nucleophilic hydride source.

-

-

Choice of Acetylating Agent:

-

Acetyl chloride: A highly reactive acetylating agent that will readily react with the enolate.

-

Acetic anhydride: A slightly less reactive but still effective alternative. Its use might require slightly longer reaction times or warming.

-

-

Solvent: An aprotic, anhydrous solvent is essential to prevent quenching of the strong base and the enolate intermediate. Tetrahydrofuran (THF) is a common and effective choice.

-

Temperature Control: Maintaining a low temperature during enolate formation is crucial to prevent side reactions, such as self-condensation or decomposition. The reaction is typically warmed to room temperature after the addition of the acetylating agent.

Self-Validating Experimental Protocol

This protocol is a proposed methodology based on established organic synthesis principles. Researchers should perform small-scale trials to optimize conditions.

Step 1: Preparation of the Reaction Setup

-

A three-necked round-bottom flask, equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

The flask is charged with anhydrous tetrahydrofuran (THF).

Step 2: Enolate Formation

-

The THF is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of a strong base (e.g., 1.1 equivalents of freshly prepared Lithium diisopropylamide (LDA) in THF) is added dropwise to the cooled THF.

-

Ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LDA solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete enolate formation.

Step 3: Acylation

-

Acetyl chloride (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 4: Work-up and Purification

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Validation Checkpoints:

-

TLC Analysis: Monitor the reaction progress by TLC, comparing the reaction mixture to the starting material. The product should have a different Rf value.

-

Spectroscopic Analysis: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Reactivity and Potential Transformations

The trifunctional nature of this compound opens up a variety of potential chemical transformations, making it a versatile intermediate.

-

Reactions at the Ketone: The ketone at the 4-position can undergo a wide range of reactions, including:

-

Reduction: Selective reduction to the corresponding alcohol using reagents like sodium borohydride (NaBH₄).

-

Reductive Amination: Conversion to an amine via reaction with an amine in the presence of a reducing agent.

-

Wittig Reaction: Conversion to an alkene.

-

Ketalization: Protection of the ketone as a ketal.

-

-

Reactions involving the β-Dicarbonyl System: The 1,3-dicarbonyl moiety (the acetyl and ester groups at the 1-position) is a key reactive site.

-

Decarboxylation: Under certain conditions, the ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated.

-

Alkylation/Acylation: The proton on the methyl group of the acetyl moiety can be removed by a base to form a new enolate, which can then be alkylated or acylated.

-

Potential Applications in Drug Discovery and Development

While there are no specific documented applications for this compound in the current literature, its structural motifs suggest several potential areas of utility in medicinal chemistry.

-

Scaffold for Novel Heterocycles: The cyclohexane ring and its multiple functional groups provide a rigid scaffold for the synthesis of novel heterocyclic compounds. Cyclization reactions involving the ketone and the β-dicarbonyl system could lead to a diverse range of bicyclic and spirocyclic structures, which are of great interest in drug discovery for exploring new chemical space.

-

Analogs of Known Bioactive Molecules: The precursor, Ethyl 4-oxocyclohexanecarboxylate, is used in the synthesis of dopamine agonists and the skeleton of tetracyclic diterpenes.[2] It is plausible that this compound could be used to generate novel analogs of these compounds with potentially modified pharmacological profiles.

-

Probing Structure-Activity Relationships (SAR): The introduction of the acetyl group at the 1-position provides an additional vector for modifying the steric and electronic properties of molecules derived from the 4-oxocyclohexanecarboxylate scaffold. This allows for a more detailed exploration of the structure-activity relationships of a given pharmacophore.

Spectroscopic Data of the Precursor

To aid in the characterization of the proposed synthesis product, the known spectroscopic data for the starting material, Ethyl 4-oxocyclohexanecarboxylate, is provided below.

Table 2: Spectroscopic Data for Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4)

| Technique | Data | Source |

| ¹H NMR | Available online, shows characteristic peaks for the ethyl ester and the cyclohexane ring protons. | [3] |

| ¹³C NMR | Available online, confirms the presence of the ester and ketone carbonyl carbons, as well as the carbons of the cyclohexane ring and the ethyl group. | [4] |

| IR | Shows strong absorption bands for the C=O stretching of the ketone and the ester. | [4] |

| Mass Spec | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. | [3] |

Conclusion and Future Directions

This compound is a chemical intermediate with significant untapped potential. While direct research on this specific molecule is limited, its structural features and a plausible synthetic route from a readily available precursor suggest its utility as a versatile building block in organic synthesis and medicinal chemistry.

Future research should focus on:

-

Confirmation of the Proposed Synthesis: Experimental validation of the proposed acylation reaction is a critical first step.

-

Exploration of its Reactivity: A systematic study of the reactivity of its three functional groups would unlock its full potential as a synthetic intermediate.

-

Synthesis of Novel Compound Libraries: Utilizing this molecule as a scaffold for the generation of diverse compound libraries for biological screening could lead to the discovery of new therapeutic agents.

This guide provides a foundational understanding of this compound, encouraging the scientific community to explore its properties and applications further.

References

-

A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. [Link][5][6]

-

Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem. National Center for Biotechnology Information. [Link][4]

-

Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. [Link][7]

-

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | C11H16O4 | CID 13849441 - PubChem. National Center for Biotechnology Information. [Link][1]

Sources

- 1. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | C11H16O4 | CID 13849441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 3. Ethyl 4-oxocyclohexanecarboxylate(17159-79-4) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. rsc.org [rsc.org]

Spectroscopic and Synthetic Elucidation of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties and a detailed synthetic protocol for "Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate," a molecule of interest in synthetic organic chemistry and potential drug discovery scaffolds. Due to the limited availability of direct experimental spectroscopic data in the public domain, this guide leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by comparative analysis with structurally related analogs. Furthermore, a robust, step-by-step synthetic and purification protocol is presented, offering researchers a practical framework for the preparation and characterization of this compound. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel cyclohexanone derivatives.

Introduction: The Significance of Substituted Cyclohexanones

Cyclohexanone derivatives are pivotal structural motifs in a vast array of biologically active molecules and natural products. The rigid, yet conformationally flexible, six-membered ring provides a versatile scaffold for the spatial arrangement of functional groups, which is critical for molecular recognition and biological activity. The introduction of acetyl and ethyl carboxylate functionalities at the C1 and C4 positions, as in the case of "this compound," offers multiple points for further chemical modification, making it a valuable building block in medicinal chemistry and materials science. An in-depth understanding of its spectroscopic signature is paramount for unambiguous characterization and quality control in any research and development endeavor.

Molecular Structure and Physicochemical Properties

"this compound" is a disubstituted cyclohexanone with the following key structural features:

-

Molecular Formula: C₁₁H₁₆O₄[1]

-

Molecular Weight: 212.24 g/mol [2]

-

IUPAC Name: this compound

-

SMILES: CCOC(=O)C1(CCC(=O)CC1)C(=O)C[1]

-

InChIKey: CBUZTWMDYDHENI-UHFFFAOYSA-N[1]

The molecule possesses a quaternary carbon at the C1 position, substituted with both an acetyl group and an ethyl carboxylate group. The C4 position is a ketone. This unique arrangement of functional groups dictates its chemical reactivity and its distinct spectroscopic characteristics.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₁H₁₆O₄ | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[2] |

| Monoisotopic Mass | 212.10486 Da | PubChem[1] |

| XlogP (predicted) | 0.4 | PubChem[1] |

Predicted Spectroscopic Data and Interpretation

In the absence of direct experimental spectra, the following sections detail the predicted spectroscopic data for "this compound," based on established principles and data from analogous compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are predicted based on the electronic environment of the protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |

| ~ 2.5 - 2.8 | Multiplet (m) | 4H | -CO-CH₂ -CH₂-C- | Protons on the two methylene groups adjacent to the ketone. |

| ~ 2.2 | Singlet (s) | 3H | -CO-CH₃ | Protons of the acetyl methyl group, with no adjacent protons to cause splitting. |

| ~ 2.0 - 2.3 | Multiplet (m) | 4H | -C-CH₂ -CH₂-CO- | Protons on the two methylene groups adjacent to the quaternary carbon. |

| ~ 1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons on the terminal methyl group of the ethyl ester, split by the adjacent methylene group. |

Diagram: ¹H NMR Prediction Workflow

Caption: Workflow for predicting the ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will provide information about the different carbon environments. As with ¹H NMR, the chemical shifts are predicted based on the functional groups attached to each carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 208 | C =O (ketone) | Carbonyl carbon of the cyclohexanone ring. |

| ~ 205 | C =O (acetyl) | Carbonyl carbon of the acetyl group. |

| ~ 172 | C =O (ester) | Carbonyl carbon of the ethyl ester. |

| ~ 62 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~ 55 | -C -(C=O)- | Quaternary carbon at the C1 position. |

| ~ 38 | -CO-CH₂ - | Methylene carbons adjacent to the ketone. |

| ~ 30 | -C-CH₂ - | Methylene carbons adjacent to the quaternary carbon. |

| ~ 25 | -CO-CH₃ | Methyl carbon of the acetyl group. |

| ~ 14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Diagram: ¹³C NMR Prediction Logic

Caption: Logic for predicting ¹³C NMR chemical shifts.

Predicted Infrared (IR) Spectrum

The IR spectrum is a valuable tool for identifying the presence of specific functional groups. The vibrational frequencies of bonds are sensitive to their chemical environment.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |

| ~ 1735 | C=O stretch | Ester | The ester carbonyl typically absorbs at a higher frequency than a ketone. |

| ~ 1715 | C=O stretch | Ketone (cyclohexanone) | Characteristic stretching frequency for a cyclic ketone. |

| ~ 1705 | C=O stretch | Ketone (acetyl) | The acetyl carbonyl will have a distinct stretching frequency. |

| ~ 1240 | C-O stretch | Ester | Strong absorption characteristic of the C-O bond in esters. |

| 2850-3000 | C-H stretch | Aliphatic | Typical C-H stretching vibrations for the cyclohexane ring and ethyl/acetyl groups. |

Diagram: IR Spectroscopy Functional Group Correlation

Caption: Correlation of functional groups to IR absorptions.

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum for "this compound" is based on common fragmentation pathways for esters and ketones.

-

Molecular Ion ([M]⁺): m/z = 212. A peak corresponding to the molecular weight of the compound is expected.

-

[M+H]⁺: m/z = 213.11214[1]

-

[M+Na]⁺: m/z = 235.09408[1]

Key Predicted Fragmentation Peaks:

| m/z | Fragment | Rationale |

| 183 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 169 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |

| 141 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

| 43 | [CH₃CO]⁺ | A prominent peak corresponding to the acetyl cation. |

Diagram: Mass Spectrometry Fragmentation Pathway

Caption: Simplified predicted fragmentation pathway.

Recommended Synthetic Protocol

The synthesis of "this compound" can be achieved via a Michael addition of a suitable enolate to an α,β-unsaturated ketone, followed by an intramolecular Dieckmann condensation or a related cyclization. A plausible and efficient route is the acylation of the enolate of ethyl 4-oxocyclohexanecarboxylate.

Materials and Reagents

-

Ethyl 4-oxocyclohexanecarboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Step-by-Step Experimental Procedure

Diagram: Synthetic Workflow

Caption: Overall synthetic and purification workflow.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Anhydrous THF is added to create a slurry.

-

Enolate Formation: A solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH slurry at 0 °C (ice-water bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete enolate formation. The evolution of hydrogen gas should be observed.

-

Acylation: The reaction mixture is cooled back to 0 °C. A solution of acetyl chloride (1.2 equivalents) in anhydrous THF is added dropwise via the dropping funnel. The reaction is stirred at 0 °C for 1-2 hours and then at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with diethyl ether. The organic layer is washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure "this compound".

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of a strong base like sodium hydride necessitates strictly anhydrous conditions to prevent quenching of the base and the enolate intermediate by water.

-

Inert Atmosphere: A nitrogen atmosphere is crucial to prevent reaction of the highly reactive enolate with oxygen.

-

Controlled Temperature: The initial deprotonation and the subsequent acylation are performed at 0 °C to control the exothermicity of the reactions and to minimize side reactions.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the ester without competing nucleophilic attack on the carbonyl groups.

-

Aqueous Workup: The sequential washing steps are designed to remove unreacted reagents, byproducts, and to neutralize the reaction mixture. The NaHCO₃ wash is particularly important for removing any acidic impurities.

-

Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule, from non-polar and more polar impurities.

Trustworthiness and Self-Validation

The integrity of this synthetic protocol is ensured by the inclusion of in-process monitoring and a final purification step.

-

TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of degradation products due to prolonged reaction times.

-

Spectroscopic Characterization: The final product should be thoroughly characterized using the spectroscopic methods detailed in Section 3 (¹H NMR, ¹³C NMR, IR, and MS). The obtained spectra should be compared with the predicted data to confirm the structure and purity of the synthesized "this compound". High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of "this compound." The presented information is grounded in fundamental principles of organic chemistry and spectroscopy, offering a solid foundation for researchers working with this and related compounds. The step-by-step synthetic protocol, coupled with a rationale for the experimental choices, empowers scientists to confidently prepare and characterize this valuable chemical building block. It is anticipated that this guide will facilitate further research into the applications of this molecule in various scientific disciplines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

PubChem. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link][2]

Sources

A Comprehensive Technical Guide to the ¹³C NMR Analysis of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Abstract

This technical guide provides an in-depth exploration of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the structural nuances of the molecule, predicts its ¹³C NMR spectrum, and outlines advanced analytical techniques for unambiguous spectral assignment. Furthermore, it presents a validated experimental protocol for acquiring high-quality quantitative ¹³C NMR data, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure.[1] While ¹H NMR is invaluable, ¹³C NMR offers a direct window into the carbon backbone of a molecule. Its key advantages include a wide chemical shift range (~0-220 ppm), which minimizes signal overlap, and the direct correlation between the number of signals and the number of chemically non-equivalent carbon atoms.[2][3]

This compound is a multifunctional molecule featuring a ketone, an ester, and a quaternary substituted carbon center. This complexity makes ¹³C NMR an essential tool for its structural verification and purity assessment. This guide will systematically deconstruct the analysis of this molecule, providing both theoretical predictions and practical, field-proven protocols.

Molecular Structure and Symmetry Analysis

A thorough understanding of the molecular structure is the prerequisite for any spectral interpretation. The target molecule possesses several key functional groups that influence the electronic environment, and therefore the chemical shift, of each carbon atom.

Structural Features:

-

Cyclohexane Ring: A six-membered aliphatic ring.

-

Ketone: A carbonyl group (C=O) at the C4 position of the ring.

-

Ester: An ethyl carboxylate group (-COOCH₂CH₃) at the C1 position.

-

Acetyl Group: An acetyl group (-COCH₃) also at the C1 position.

-

Quaternary Carbon: The C1 carbon is a quaternary center, bonded to four other carbon atoms.

Symmetry Considerations: The C1 carbon is a stereocenter bonded to four different groups (C2 of the ring, C6 of the ring, the acetyl group carbon, and the ester carbonyl carbon). This inherent chirality eliminates any plane of symmetry within the molecule. Consequently, all 11 carbon atoms are chemically and magnetically non-equivalent.[4] Therefore, a standard broadband-decoupled ¹³C NMR spectrum is predicted to exhibit 11 distinct signals .

Theoretical ¹³C NMR Spectral Prediction

The chemical shift (δ) of a carbon nucleus is highly dependent on its local electronic environment. Electronegative atoms, such as oxygen, and sp²-hybridized carbons, like those in carbonyl groups, cause a significant downfield shift (to higher ppm values).[5][6] Based on established chemical shift ranges, we can predict the approximate location of each of the 11 signals.

| Carbon Atom (Label) | Carbon Type | Hybridization | Rationale for Predicted Chemical Shift (δ, ppm) | Predicted Shift (ppm) |

| C4 | Ketone Carbonyl | sp² | Carbonyl carbons are highly deshielded; ketone carbonyls appear furthest downfield.[5][6] | 205 - 220 |

| C_acetyl_carbonyl | Acetyl Carbonyl | sp² | Similar to a ketone, this carbonyl carbon is significantly deshielded. | 200 - 215 |

| C_ester_carbonyl | Ester Carbonyl | sp² | Ester carbonyls are deshielded but appear slightly upfield compared to ketones due to the resonance effect of the adjacent single-bonded oxygen.[5] | 170 - 185 |

| C_ester_methylene | -O-C H₂- | sp³ | This carbon is directly attached to an electronegative oxygen atom, causing a notable downfield shift into the C-O region.[2][6] | 60 - 70 |

| C1 | Quaternary (Aliphatic) | sp³ | Bonded to two electron-withdrawing carbonyl groups and two other carbons, resulting in a significant downfield shift for an sp³ carbon. | 50 - 65 |

| C3, C5 | -C H₂- (α to Ketone) | sp³ | These methylene carbons are alpha to the ketone carbonyl, resulting in a moderate downfield shift.[2] They are non-equivalent due to the lack of symmetry. | 35 - 45 |

| C2, C6 | -C H₂- (β to Ketone) | sp³ | These methylene carbons are further from the ketone but adjacent to the substituted C1. Their shifts will be distinct and in the typical alkane region. | 25 - 35 |

| C_acetyl_methyl | -CO-C H₃ | sp³ | The methyl group is adjacent to a carbonyl, placing it in the 20-30 ppm range.[5] | 20 - 30 |

| C_ester_methyl | -CH₂-C H₃ | sp³ | A standard aliphatic methyl group at the end of a chain, appearing in the most upfield region of the spectrum.[5][6] | 10 - 15 |

Advanced NMR Techniques for Unambiguous Assignment

While predicting chemical shifts provides a strong foundation, definitive assignment requires more advanced techniques. Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial set of experiments for determining the number of protons attached to each carbon.[7][8]

-

Standard ¹³C {¹H} Spectrum: Shows all 11 carbon signals as singlets (with broadband proton decoupling).[3] Quaternary carbons (C1, C4, C_acetyl_carbonyl, C_ester_carbonyl) often have lower intensity due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[2]

-

DEPT-90 Spectrum: This experiment exclusively shows signals for methine (CH) carbons.[7] For this molecule, the DEPT-90 spectrum is expected to be empty, as there are no CH groups.

-

DEPT-135 Spectrum: This is the most informative DEPT experiment. It displays methine (CH) and methyl (CH₃) signals as positive peaks, and methylene (CH₂) signals as negative peaks. Quaternary carbons do not appear.[7][8]

-

Positive Peaks (CH₃): C_acetyl_methyl, C_ester_methyl.

-

Negative Peaks (CH₂): C2, C3, C5, C6, C_ester_methylene.

-

By combining the information from the standard ¹³C and DEPT-135 spectra, all carbons can be definitively assigned to their respective types (C, CH, CH₂, or CH₃).

Experimental Protocol for Quantitative ¹³C NMR Analysis

Acquiring a high-quality, quantitative ¹³C NMR spectrum requires a meticulous approach to sample preparation and instrument parameter selection. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

Methodology:

-

Mass Measurement: Accurately weigh 50-100 mg of this compound. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time frame (20-60 minutes) without causing viscosity-related line broadening.[9]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). Deuterated solvents are used to provide a field-frequency lock for the spectrometer and to avoid large, interfering solvent signals in the spectrum.[9]

-

Dissolution: Prepare the sample in a small, clean glass vial. Ensure the compound is fully dissolved. Gentle vortexing or warming can aid dissolution.

-

Filtration: Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This critical step removes any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

-

Standard Addition (Optional): For precise chemical shift referencing, add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]

-

Labeling: Clearly label the NMR tube with the sample identity.

NMR Data Acquisition Workflow

The following diagram illustrates the logical workflow for acquiring the ¹³C NMR data.

Caption: Workflow for ¹³C NMR data acquisition and processing.

Key Spectrometer Parameters

For quantitative analysis, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation of all carbon nuclei between scans.[10]

-

Pulse Program: Use an inverse-gated decoupling sequence (zgig on Bruker systems). This ensures the proton decoupler is on only during signal acquisition, suppressing C-H coupling without generating NOE.[11]

-

Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T₁ of the quaternary carbons, often 30-60 seconds) to allow for complete magnetization recovery.

-

Pulse Angle: Use a 90° pulse angle to maximize signal per scan.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio (e.g., 128, 256, or higher).

Data Interpretation and Structural Verification

The final step is to correlate the experimental data with the theoretical predictions to confirm the structure of this compound.

Interpretation Workflow

Caption: Logical workflow for spectral interpretation and assignment.

Step-by-Step Assignment:

-

Carbonyl Region (170-220 ppm): Identify the three most downfield signals. The signal furthest downfield (~210 ppm) corresponds to the ketone (C4), followed by the acetyl carbonyl, with the ester carbonyl appearing most upfield (~175 ppm).[5][6] These will be present in the ¹³C spectrum but absent from the DEPT-135.

-

Quaternary Carbon (C1): The remaining signal that is present in the ¹³C spectrum but absent in the DEPT-135 spectrum belongs to C1. Its chemical shift should be in the 50-65 ppm range.

-

Methylene Region (Negative DEPT-135): Five negative signals will appear in the DEPT-135 spectrum. The most downfield of these (~65 ppm) is the C_ester_methylene, as it is attached to oxygen. The remaining four correspond to the non-equivalent ring methylenes (C2, C3, C5, C6).

-

Methyl Region (Positive DEPT-135): Two positive signals will appear. The signal around 20-30 ppm is the C_acetyl_methyl, while the most upfield signal (~14 ppm) is the C_ester_methyl.[5][6]

This systematic process, leveraging both chemical shift theory and DEPT experimental data, allows for the complete and unambiguous assignment of all 11 carbon atoms in the molecule, thereby providing definitive structural verification.

Conclusion

The ¹³C NMR analysis of this compound is a comprehensive exercise in structural elucidation. The molecule's lack of symmetry results in a complex spectrum with 11 distinct signals, the assignment of which is made possible through a combination of chemical shift prediction and advanced techniques like DEPT spectroscopy. By following the rigorous experimental and interpretative workflows detailed in this guide, researchers can confidently verify the structure of this and other similarly complex molecules, ensuring the highest standards of scientific integrity in their work.

References

-

Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

University of Calgary. (n.d.). CSD Solution #13. [Link]

-

Chemistry LibreTexts. (2020). 9.7: 13C-NMR Spectroscopy. [Link]

-

Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Argyropoulos, D. S., & Goring, D. A. I. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1590–1593. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah Chemistry. [Link]

-

Allwood, D. (2020). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. YouTube. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3). [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

EPFL. (n.d.). InfoSheet : NMR sample preparation. [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Chemical Communications (RSC Publishing). (2018). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. [Link]

-

ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]

-

PubMed. (2011). Quantitative (13)C NMR analysis of lignins with internal standards. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

-

chemmunicate !. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quantitative (13)C NMR analysis of lignins with internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry of "Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate"

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a multifunctional organic compound with relevance in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal mechanisms behind the compound's fragmentation under Electron Ionization (EI). We will explore the dominant cleavage pathways, predict the resultant mass spectrum, and establish a framework for structural verification. This guide is intended for researchers, scientists, and professionals who rely on mass spectrometry for the structural elucidation of complex molecules.

Introduction to the Analyte: this compound

This compound is a complex cyclic molecule featuring a β-keto ester system and an additional ketone functional group on a cyclohexane ring. This unique arrangement of functional groups dictates its behavior in a mass spectrometer, leading to a rich and informative fragmentation pattern that is highly useful for its identification. Understanding these pathways is crucial for researchers synthesizing or utilizing this molecule as an intermediate.[1][2]

The molecule's structure combines the fragmentation characteristics of ketones, esters, and cyclic alkanes, making it an excellent subject for a detailed mass spectrometric study.

Table 1: Physicochemical Properties of the Analyte

| Property | Value | Source |

| IUPAC Name | ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | PubChem[3] |

| Molecular Formula | C₁₁H₁₆O₄ | PubChem[3] |

| Molecular Weight | 212.24 g/mol | PubChem[3] |

| Exact Mass | 212.10485899 Da | PubChem[3] |

Guiding Principles: Electron Ionization Mass Spectrometry (EI-MS)

For a molecule of this nature, where detailed structural information is paramount, Electron Ionization (EI) is the technique of choice. The process involves bombarding the vaporized analyte with a high-energy electron beam (typically 70 eV).[4] This energetic collision ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).

The key advantage of EI-MS is that the 70 eV of energy transferred to the molecular ion far exceeds its ionization energy, leaving it in a highly excited state. This excess energy is dissipated through a series of predictable bond cleavages, or fragmentations. The resulting collection of charged fragments, when separated by their mass-to-charge ratio (m/z), produces a unique fingerprint or "mass spectrum" of the original molecule. This reproducible pattern is the foundation of structural elucidation by EI-MS.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any analytical result hinges on a robust and well-documented experimental protocol. The following steps outline a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common configuration for EI analysis of volatile compounds.

3.1 Sample Preparation

-

Solution Preparation: Accurately weigh approximately 1 mg of the analyte.

-

Dissolution: Dissolve the analyte in 1 mL of a high-purity, volatile solvent such as Methanol or Acetonitrile. This creates a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution by diluting the stock solution 1:100 in the same solvent to achieve a final concentration of 10 µg/mL. This concentration is typically sufficient to produce a strong signal without overloading the detector.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial for injection.

3.2 Instrumentation and Parameters The analysis should be performed on a GC-MS system equipped with a capillary column suitable for compounds of this polarity and boiling point (e.g., a 5% phenyl-methylpolysiloxane column).

Table 2: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |

| Carrier Gas | Helium | Provides good chromatographic resolution and is inert. |

| GC Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min | Elutes the analyte in a reasonable time with good peak shape. |

| Ionization Mode | Electron Ionization (EI) | Induces fragmentation for structural analysis. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| MS Source Temp. | 230 °C | Prevents condensation of the analyte within the ion source. |

| MS Quad Temp. | 150 °C | Standard operating temperature for the mass filter. |

| Scan Range | 40 - 300 m/z | Covers the molecular ion and all significant fragments. |

3.3 Experimental Workflow Diagram The following diagram illustrates the logical flow of the analytical process.

Caption: Major predicted fragmentation pathways for the analyte.

4.4 Summary of Predicted Key Ions This table provides a quick reference for the expected ions in the mass spectrum.

Table 3: Predicted m/z Values and Corresponding Fragments

| m/z | Proposed Ion Structure / Neutral Loss | Fragmentation Mechanism | Expected Intensity |

| 212 | [C₁₁H₁₆O₄]•⁺ | Molecular Ion | Low to Medium |

| 183 | [M - •C₂H₅]⁺ | Rearrangement and loss of ethyl radical | Medium |

| 169 | [M - •COCH₃]⁺ | Alpha-cleavage, loss of acetyl radical | Medium |

| 167 | [M - •OC₂H₅]⁺ | Alpha-cleavage, loss of ethoxy radical | High |

| 142 | [C₇H₁₀O₃]•⁺ | McLafferty-type rearrangement | Medium |

| 43 | [CH₃CO]⁺ | Acylium ion from acetyl group | High (likely Base Peak) |

Data Validation and Trustworthiness

To ensure the integrity of the structural assignment, the experimental data must be self-validating.

-

The Nitrogen Rule: The molecular weight of the analyte is 212, an even number. The Nitrogen Rule states that a molecule with an even molecular weight contains either zero or an even number of nitrogen atoms. This is consistent with the proposed structure, which contains no nitrogen.

-

Isotopic Peaks: The presence of a small M+1 peak at m/z 213 is expected due to the natural abundance of ¹³C (~1.1%). For a molecule with 11 carbon atoms, the theoretical intensity of the M+1 peak would be approximately 12.1% of the M•⁺ peak (11 x 1.1%). [5]Observing this peak at the correct intensity adds significant confidence to the assignment of the molecular ion.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, particularly in a research or drug development setting, HRMS is essential. By measuring the mass of an ion to four or five decimal places, the exact elemental composition can be determined. For example, HRMS would distinguish the molecular ion C₁₁H₁₆O₄ (exact mass 212.1049) from a potential isobar like C₁₂H₂₀O₃ (exact mass 212.1412), providing an irrefutable layer of validation.

Conclusion

The mass spectrometry of this compound under Electron Ionization conditions yields a detailed and highly characteristic fragmentation pattern. The spectrum is predicted to be dominated by ions resulting from alpha-cleavages adjacent to the three carbonyl groups, most notably producing a base peak at m/z 43 ([CH₃CO]⁺) and a significant ion at m/z 167 from the loss of the ethoxy radical. Additional fragmentation pathways, including McLafferty-type rearrangements and ring cleavages, provide further structural confirmation. By understanding these causal fragmentation mechanisms and employing self-validating checks like isotopic peak analysis and HRMS, researchers can confidently identify and characterize this complex molecule, ensuring data integrity in their scientific endeavors.

References

-

A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Ethyl 4-oxocyclohexanecarboxylate | C9H14O3. PubChem. Available at: [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

Mass Spectra of β-Keto Esters. Canadian Science Publishing. Available at: [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at: [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Available at: [Link]

-

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | C11H16O4. PubChem. Available at: [Link]

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

-

A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Chemistry Stack Exchange. Available at: [Link]

-

Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Available at: [Link]

- WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.

-

mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Doc Brown's Advanced Organic Chemistry. Available at: [Link]

-

2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester. NIST WebBook. Available at: [Link]

Sources

- 1. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | C11H16O4 | CID 13849441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. We understand that synthesizing complex molecules can present unique challenges. Therefore, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate common issues and maximize your reaction yields. Our approach is rooted in mechanistic principles to not only solve problems but also to foster a deeper understanding of the reaction dynamics.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is most effectively achieved through a tandem Michael-Dieckmann reaction sequence, a powerful strategy for the formation of six-membered rings.[1][2] This approach involves the initial reaction of ethyl acetoacetate with an acrylate derivative, followed by an intramolecular cyclization. The Dieckmann condensation is an intramolecular variation of the Claisen condensation, which is fundamental for forming cyclic β-keto esters from diesters.[3][4]

The key steps in this synthesis are:

-

Enolate Formation: A suitable base deprotonates ethyl acetoacetate at the α-carbon, situated between the two carbonyl groups, to form a highly stabilized enolate.

-

Michael Addition: The enolate acts as a nucleophile, attacking the β-carbon of ethyl acrylate in a conjugate addition. This step forms the linear diester precursor.

-

Intramolecular Cyclization (Dieckmann Condensation): In the presence of a strong base, the precursor undergoes an intramolecular Claisen condensation to form the six-membered ring.[5]

-

Acidic Workup & Decarboxylation: An acidic workup neutralizes the reaction and allows for the isolation of the β-keto ester. Subsequent heating can induce decarboxylation to yield the final product.

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

General Issues

Q: My overall yield is disappointingly low. Where should I begin troubleshooting?

A: A low overall yield can stem from issues at any stage of this multi-step synthesis. The most effective troubleshooting strategy is to analyze each step sequentially:

-

Purity of Starting Materials: Ensure your ethyl acetoacetate and ethyl acrylate are pure and free of water or acidic impurities. Ethyl acrylate is prone to polymerization, so it should be freshly distilled or used from a recently opened bottle containing an inhibitor.

-

Base and Solvent Integrity: The base (e.g., sodium ethoxide) must be anhydrous. The presence of water will quench the enolate and hydrolyze the ester groups. Similarly, use anhydrous solvents.

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of intermediates. This will help you pinpoint the problematic step. If the Michael addition is incomplete, the subsequent cyclization will naturally have a low yield.

-

Workup Procedure: Ensure the workup is performed correctly. Premature acidification can halt the reaction, while an improper extraction can lead to loss of product.

Stage 1 & 2: Michael Addition

Q: The Michael addition is not proceeding to completion. What are the likely causes?

A: An incomplete Michael addition is a common bottleneck. Consider the following:

-

Insufficient Base: Ensure you are using a stoichiometric amount of a suitable base. For esters, sodium ethoxide (NaOEt) in ethanol is a classic choice, as it prevents transesterification.[2]

-

Reaction Temperature: Michael additions are typically run at or below room temperature. If the reaction is slow, you can gently warm it, but be cautious as higher temperatures can promote side reactions.

-

Reactivity of the Michael Acceptor: While ethyl acrylate is generally reactive, steric hindrance or electronic effects in substituted analogs can slow the reaction. In such cases, a more reactive Michael acceptor or a stronger base might be necessary.

Q: I'm observing multiple byproducts after the Michael addition. What are they and how can I prevent them?

A: The formation of byproducts is often due to competing reaction pathways:

-

Self-Condensation of Ethyl Acetoacetate: The enolate of ethyl acetoacetate can react with another molecule of itself in a Claisen condensation.[6] To minimize this, add the ethyl acetoacetate slowly to the solution of the base and ethyl acrylate. This keeps the concentration of the enolate low and favors the reaction with the more electrophilic Michael acceptor.

-

Polymerization of Ethyl Acrylate: As mentioned, ethyl acrylate can polymerize. Ensure it is properly inhibited and avoid excessive heat.

-

Dialkylation: The product of the Michael addition still has an acidic proton and can potentially react with a second molecule of ethyl acrylate. Using a slight excess of the ethyl acetoacetate can help suppress this.

Stage 3: Dieckmann Condensation (Cyclization)

Q: The cyclization to form the cyclohexanone ring is not working. What should I check?

A: A failed cyclization usually points to issues with the base or the reaction conditions.

-

Base Strength and Stoichiometry: The Dieckmann condensation requires at least one full equivalent of a strong, non-nucleophilic base (like sodium hydride or sodium ethoxide) to drive the equilibrium forward.[3] The final deprotonation of the resulting β-keto ester is highly favorable and is the thermodynamic driving force for the reaction.[1] If the reaction stalls, it may be because the equilibrium is not being effectively shifted.

-

Reaction Temperature and Time: These reactions are often run at reflux to provide the necessary activation energy. Ensure the reaction is heated for a sufficient duration, monitoring by TLC for the disappearance of the linear diester precursor.

-

Solvent Choice: Aprotic solvents like toluene or THF are often preferred for Dieckmann condensations when using bases like NaH. If using an alkoxide base, the corresponding alcohol is the solvent of choice.

Q: I have isolated the uncyclized linear diester intermediate. How can I encourage it to cyclize?

A: If you have successfully isolated the diester from the Michael addition, you can subject it to the cyclization conditions in a separate step. Dissolve the intermediate in an anhydrous solvent (e.g., toluene), add a strong base like sodium hydride (NaH), and heat to reflux. This dedicated step often provides better control and higher yields for the cyclization.

Stage 4: Purification

Q: What is the most effective method for purifying the final product?

A: The purification strategy depends on the scale and the nature of the impurities.

-

Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation is an excellent choice for purification on a larger scale.

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is the preferred method. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can provide highly pure material.

Section 3: Optimized Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis. It is designed to be self-validating by explaining the rationale behind critical steps.

Materials:

-

Sodium metal

-

Anhydrous Ethanol

-

Ethyl acetoacetate (freshly distilled)

-

Ethyl acrylate (inhibitor-stabilized)

-

Toluene (anhydrous)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Protocol:

-

Preparation of Sodium Ethoxide Solution (Base):

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 eq) to anhydrous ethanol under a nitrogen atmosphere.

-

Rationale: Preparing the base in situ ensures it is fresh and anhydrous, which is critical for the reaction's success. Using ethanol as the solvent prevents transesterification.[2]

-

-

Michael Addition:

-

Once all the sodium has reacted and the solution has cooled to room temperature, add ethyl acrylate (1.0 eq) to the sodium ethoxide solution.

-

Begin dropwise addition of ethyl acetoacetate (1.0 eq) to the flask over 30-60 minutes with stirring. Maintain the temperature below 30°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Rationale: Slow addition of the nucleophile (ethyl acetoacetate) minimizes its self-condensation.[6]

-

-

Dieckmann Condensation:

-

After the Michael addition is complete (confirm by TLC), slowly distill off the ethanol.

-

Add anhydrous toluene to the reaction flask. Heat the mixture to reflux and maintain for 4-6 hours.

-

Rationale: Removing the protic solvent (ethanol) and heating in an aprotic solvent drives the intramolecular cyclization to completion. The high temperature provides the necessary activation energy.

-

-

Workup and Extraction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Rationale: The acidic quench protonates the enolate to form the neutral β-keto ester product.[7] The bicarbonate wash removes any remaining acidic impurities.

-

-

Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude oil via vacuum distillation or silica gel chromatography to obtain the pure this compound.

-

Table of Key Parameters & Optimization

| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Issues |

| Base | Sodium Ethoxide (1.1 eq) | For difficult cyclizations, a stronger, non-nucleophilic base like NaH in an aprotic solvent (THF, Toluene) can be more effective. | NaH is highly pyrophoric; NaOEt can cause some ester hydrolysis if water is present. |

| Solvent | Ethanol then Toluene | A one-pot procedure in a high-boiling-point alcohol like tert-butanol with potassium tert-butoxide can sometimes streamline the process. | Solvent choice must be compatible with the base used. |

| Temperature | RT (Michael), Reflux (Dieckmann) | Michael addition can be cooled to 0°C to improve selectivity. Dieckmann temperature can be adjusted based on solvent boiling point. | Overheating can lead to polymerization and decomposition. |

| Stoichiometry | 1:1:1.1 (Acrylate:Acetoacetate:Base) | A slight excess of the Michael donor (ethyl acetoacetate) can help consume the acrylate and prevent dialkylation. | Large excesses can complicate purification. |

Section 4: Mechanistic & Troubleshooting Diagrams

Troubleshooting Flowchart for Low Yield

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

References

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

-

ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

-

The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

-

Organic Syntheses. (1979). THIAZOLES FROM ETHYL ISOCYANOACETATE AND THIONO ESTERS: ETHYL THIAZOLE-4-CARBOXYLATE. [Link]

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

-

ResearchGate. (2015). A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. [Link]

-

Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

-

University of Babylon. (n.d.). The Claisen Condensation. [Link]

-

The Organic Chemistry Tutor. (2021). Master The Dieckmann Condensation in 12 Minutes!. YouTube. [Link]

-

Der Pharma Chemica. (2015). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

-

The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis. YouTube. [Link]

-

Chemistry LibreTexts. (2021). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

Sources

- 1. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

Technical Support Center: Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate - Impurity Profiling and Troubleshooting

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile β-keto ester in their work. Purity is paramount for reproducible and reliable results, and this guide provides in-depth insights into the common impurities associated with this compound, their origins, and methods for their detection and mitigation.

Part 1: Frequently Asked Questions (FAQs) about Common Impurities

This section addresses the most common questions regarding impurities in this compound, providing explanations grounded in organic chemistry principles.

Q1: What are the most likely process-related impurities from the synthesis of this compound?

The most common synthetic route to α-acylated β-keto esters involves the acylation of a parent ketone or ester enolate. For this compound, a probable synthesis is the acylation of Ethyl 4-oxocyclohexane-1-carboxylate using a suitable acetylating agent. This process, while effective, can introduce several impurities.

-

Unreacted Starting Materials:

-

Ethyl 4-oxocyclohexane-1-carboxylate: Incomplete acylation will leave residual starting material. Its presence can complicate downstream reactions and lead to lower yields of the desired product.[1][2]

-

Acetylating Agent (e.g., Acetyl Chloride, Acetic Anhydride): Excess acetylating agent and its by-products (e.g., acetic acid) may remain after the reaction. Acidic residues can promote degradation of the β-keto ester product.

-

-

Reaction By-products:

-

Di-acylated Products: While the target molecule is acylated at the 1-position, which is a quaternary carbon, other enolizable positions on the starting material could potentially react, though this is less likely for the target structure.

-

Self-Condensation Products: The starting ester, Ethyl 4-oxocyclohexane-1-carboxylate, could potentially undergo self-condensation under basic conditions, leading to dimeric impurities.

-

-

Reagents and Solvents:

-

Residual Base: Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA) are often used to generate the enolate.[3] Insufficient quenching can leave basic residues that may catalyze degradation.

-

Residual Solvents: Solvents used in the synthesis and purification (e.g., THF, ethanol, ethyl acetate, hexanes) may be present in the final product.

-

Q2: My sample of this compound is showing signs of degradation. What are the likely degradation products?

β-Keto esters are known to be susceptible to degradation, particularly in the presence of acid, base, or elevated temperatures.[4][5] The primary degradation pathways are hydrolysis and subsequent decarboxylation.

-

Hydrolysis Product:

-

1-acetyl-4-oxocyclohexane-1-carboxylic acid: The ethyl ester functional group can be hydrolyzed to the corresponding carboxylic acid in the presence of water, especially under acidic or basic conditions. This impurity is more polar than the parent compound.

-

-

Decarboxylation Product:

-

Transesterification Products:

-

If the product is exposed to other alcohols (e.g., methanol, isopropanol) in the presence of an acid or base catalyst, the ethyl group of the ester can be exchanged, leading to different ester impurities.[5]

-

Q3: How can I detect and quantify these impurities in my sample?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

-

Thin-Layer Chromatography (TLC): An excellent initial, qualitative technique to quickly assess the complexity of a mixture. Different spots will indicate the presence of multiple components. It is a crucial tool for monitoring reaction progress and guiding purification.[8]

-

High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the parent compound from more polar (e.g., hydrolyzed acid) and less polar impurities. UV detection is suitable as the molecule contains a carbonyl group.[9]

-

Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents and some lower-boiling point by-products. The purity of the starting material, Ethyl 4-oxocyclohexane-1-carboxylate, is often determined by GC.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. It can be used to identify and quantify impurities if their characteristic peaks do not overlap with the product signals. It is also invaluable for confirming the structure of the final product.[11]

-

Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS, LC-MS), this technique is powerful for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.

Q4: What is the potential impact of these impurities on my downstream applications?

The presence of impurities can have significant consequences for subsequent experimental steps and final outcomes.

-

Reduced Reaction Yields: Unreacted starting materials do not participate in the desired downstream reaction, leading to an overall lower yield of the final target molecule.

-

Formation of Unwanted By-products: Impurities can react with reagents in subsequent steps, leading to a complex mixture of unintended products and complicating purification.

-

Catalyst Poisoning: Acidic or basic residues can neutralize or poison sensitive catalysts used in subsequent transformations.

-

Inaccurate Biological Data: In drug development, impurities can exhibit their own biological activity or interfere with assays, leading to misleading structure-activity relationship (SAR) data.

-

Poor Crystallization and Physical Properties: High levels of impurities can inhibit crystallization or alter the physical properties of the final compound.[12]

Part 2: Troubleshooting Guide

This section provides practical advice for common issues encountered during the synthesis and handling of this compound.

Issue 1: My reaction is complete according to TLC, but the final product is impure with a low yield.

-

Possible Cause 1: Inefficient Work-up and Extraction. The product or impurities may be partially soluble in the aqueous phase, or emulsions may have formed during extraction, leading to product loss.

-

Troubleshooting Steps:

-

Ensure the pH of the aqueous layer is adjusted correctly during quenching to ensure the product is in its neutral, organic-soluble form.

-

Use a brine wash (saturated NaCl solution) to break up emulsions and reduce the solubility of organic compounds in the aqueous layer.

-

Perform multiple extractions with smaller volumes of organic solvent rather than a single large volume extraction.

-

-

-

Possible Cause 2: Degradation During Purification. The product may be degrading during purification steps like column chromatography or distillation.

-

Troubleshooting Steps:

-

Column Chromatography: Deactivate silica gel with a small amount of triethylamine in the eluent if the product is sensitive to acid. Avoid prolonged exposure on the column.

-

Distillation: Use high vacuum to lower the boiling point and minimize thermal degradation. Ensure the distillation apparatus is free of acidic or basic residues.

-

-

Issue 2: The purity of my product, which was initially high, has decreased over time in storage.

-

Possible Cause: Onset of Degradation. As discussed in the FAQ section, the β-keto ester is susceptible to hydrolysis and decarboxylation. This is often accelerated by trace amounts of acid or base and the presence of moisture.

-

Troubleshooting Steps:

-

Ensure Neutrality: Before final solvent removal, wash the organic solution with a neutral buffer or water to remove any trace acid or base.

-

Thorough Drying: Dry the final product under high vacuum to remove residual water and solvents.

-

Proper Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration (2-8°C) or freezing is recommended.

-

-

Data Presentation & Visualizations

Summary of Potential Impurities

| Impurity Name | Source | Recommended Analytical Method | Potential Impact |

| Ethyl 4-oxocyclohexane-1-carboxylate | Synthesis (Unreacted Starting Material) | GC, HPLC, NMR | Lower yield in subsequent steps; potential for side reactions. |

| Acetic Acid | Synthesis (By-product of Acetylating Agent) | HPLC, NMR (if in sufficient quantity) | Can catalyze degradation of the product. |

| 1-acetyl-4-oxocyclohexane-1-carboxylic acid | Degradation (Hydrolysis) | HPLC, LC-MS | Changes polarity; can interfere with reactions sensitive to acids. |

| 1-acetyl-4-oxocyclohexanone | Degradation (Decarboxylation) | GC, HPLC, NMR, MS | A significant structural change that will alter reactivity and biological profile. |

| Residual Solvents (e.g., THF, Ethanol) | Synthesis/Purification | GC, ¹H NMR | Can interfere with subsequent reactions; may have toxicity concerns. |

| Residual Base (e.g., NaOEt) | Synthesis (Incomplete Quenching) | Difficult to detect directly; infer from product degradation. | Catalyzes rapid degradation, especially upon heating or in storage. |

Plausible Synthetic Pathway and Impurity Formation

Caption: Synthetic pathway and sources of impurities.

Experimental Protocol: Purification by Flash Column Chromatography

This protocol describes a standard method for purifying this compound from common synthesis-related impurities.

Objective: To remove unreacted starting materials and non-polar by-products.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvents: Hexane (or heptane) and Ethyl Acetate (reagent grade or higher)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glass column, flasks, and other standard laboratory glassware

-

Compressed air or pump for pressure

Procedure:

-

TLC Analysis:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

-

Spot the TLC plate and develop it in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 2:1) to find a system that gives the product an Rf value of approximately 0.25-0.35. This will be your eluent.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen eluent (or a less polar solvent like pure hexane).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica to settle, forming a flat top surface. Add a thin layer of sand on top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

-

Carefully apply the concentrated sample or the dried silica-adsorbed sample to the top of the column.

-

-

Elution and Fraction Collection:

-